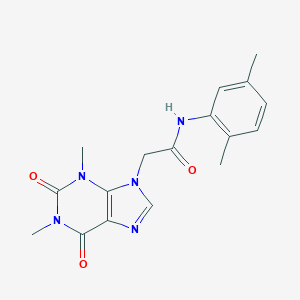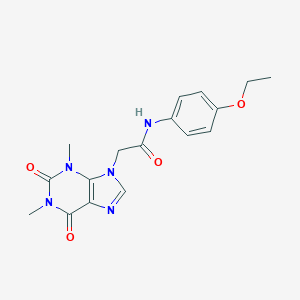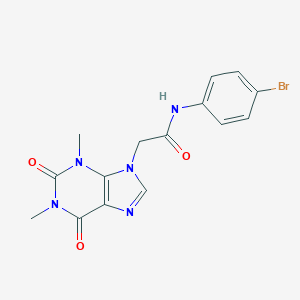![molecular formula C16H23N5O3 B315832 N-tert-butyl-2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide](/img/structure/B315832.png)
N-tert-butyl-2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-butyl-2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide is a complex organic compound known for its applications in various scientific fields. This compound is particularly notable for its role in click chemistry, a class of biocompatible chemical reactions that are used to join substrates of interest with specific biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide typically involves multiple steps. One common method includes the reaction of tert-butylamine with 2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenol in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure consistency and safety .
化学反应分析
Types of Reactions
N-tert-butyl-2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed under inert atmosphere.
Substitution: Sodium azide, potassium cyanide; usually conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
科学研究应用
N-tert-butyl-2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-tert-butyl-2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide primarily involves its role as a ligand in CuAAC reactions. It coordinates with copper ions, facilitating the cycloaddition of azides and alkynes to form triazoles. This reaction is highly efficient and selective, making it valuable for various applications .
相似化合物的比较
Similar Compounds
2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid: Another ligand used in CuAAC reactions, known for its high catalytic efficiency.
3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid: Similar in structure and function, but with different solubility properties.
Uniqueness
N-tert-butyl-2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide stands out due to its unique combination of high reactivity, biocompatibility, and reduced cytotoxicity. These properties make it particularly valuable for applications in bioconjugation and drug delivery .
属性
分子式 |
C16H23N5O3 |
|---|---|
分子量 |
333.39 g/mol |
IUPAC 名称 |
N-tert-butyl-2-[2-methoxy-4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C16H23N5O3/c1-16(2,3)20-14(22)9-24-12-6-5-11(7-13(12)23-4)8-17-15-18-10-19-21-15/h5-7,10H,8-9H2,1-4H3,(H,20,22)(H2,17,18,19,21) |
InChI 键 |
ITGZDQSGYBKHOE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2=NC=NN2)OC |
规范 SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2=NC=NN2)OC |
溶解度 |
30.8 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-tert-butyl-N-{2-[(3-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B315750.png)
![2-bromo-N-{2-[(3,4-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B315752.png)
![N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-bromobenzamide](/img/structure/B315753.png)
![2-bromo-N-{2-[(2-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B315754.png)
![2-(1-naphthyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B315755.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B315764.png)
![4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B315765.png)

![2-(1-naphthyl)-N-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]acetamide](/img/structure/B315769.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetamide](/img/structure/B315772.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetamide](/img/structure/B315774.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetamide](/img/structure/B315775.png)
